(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol is a complex organic compound with a unique structure that combines elements of both imidazole and pyridine rings
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of (1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. For example, starting with a substituted benzylamine and a suitable aldehyde, the reaction proceeds through a series of condensation and cyclization steps to form the desired imidazo[1,2-a]pyridine core. The final step involves the reduction of the intermediate to yield the methanol derivative.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of high-pressure reactors and catalysts to optimize yield and purity. The process may also include purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications.
Chemical Reactions Analysis
Types of Reactions: (1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form corresponding aldehydes or ketones.
Reduction: The compound can be reduced further to modify the imidazo[1,2-a]pyridine ring.
Substitution: The aromatic ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield aldehydes or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Scientific Research Applications
(1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism by which (1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol exerts its effects involves interactions with specific molecular targets and pathways. For example, in biological systems, it may interact with enzymes or receptors, leading to the modulation of biochemical pathways. The exact mechanism can vary depending on the specific application and the biological context in which the compound is used.
Comparison with Similar Compounds
Imidazo[1,2-a]pyridine derivatives: These compounds share a similar core structure but may have different substituents, leading to variations in their chemical and biological properties.
Benzimidazole derivatives: These compounds have a similar imidazole ring but differ in the fused aromatic system.
Uniqueness: (1,2,3,4,6,7,8,9-Octahydrobenzo[4,5]imidazo[1,2-a]pyridin-4-yl)methanol is unique due to its specific combination of structural elements, which confer distinct chemical reactivity and potential biological activities. Its ability to undergo various chemical reactions and its wide range of applications make it a valuable compound in scientific research.
Properties
Molecular Formula |
C12H18N2O |
---|---|
Molecular Weight |
206.28 g/mol |
IUPAC Name |
1,2,3,4,6,7,8,9-octahydropyrido[1,2-a]benzimidazol-4-ylmethanol |
InChI |
InChI=1S/C12H18N2O/c15-8-9-4-3-7-14-11-6-2-1-5-10(11)13-12(9)14/h9,15H,1-8H2 |
InChI Key |
CGBIRZUKIVFFST-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC2=C(C1)N=C3N2CCCC3CO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.